
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide, also known as ABT-888, is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied for its potential in cancer treatment. PARP inhibitors are a class of drugs that have gained attention in recent years due to their ability to selectively kill cancer cells by exploiting defects in DNA repair pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research applications of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide extend into the synthesis and characterization of novel compounds and materials. This compound is utilized in the development of new aromatic polyamides, demonstrating its importance in material science. For instance, the synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups highlight its application in producing high molecular weight polyamides. These polyamides exhibit excellent solubility in polar aprotic solvents and can form transparent, flexible, and tough films, showcasing potential applications in advanced materials and coatings (Hsiao, Yang, Chuang, & Lin, 1999).
Material Properties and Applications
The compound is integral to research focusing on materials with specific properties, such as high glass transition temperatures and stability under various conditions. Research has shown that aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, derived from this compound, display significant thermal stability and solubility in polar solvents, suggesting their utility in high-performance applications (Hsiao & Yu, 1996).
Novel Polyamide Synthesis
Further exploration into the compound's applications reveals its role in the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides, derived from processes involving this compound, exhibit high inherent viscosities and excellent thermal properties. This underscores the compound's value in creating materials that can withstand extreme temperatures while maintaining structural integrity, suitable for aerospace and automotive industries (Hsiao, Yang, & Lin, 1999).
Advanced Functional Materials
Moreover, the compound contributes to the development of highly stable anodic electrochromic aromatic polyamides. These materials exhibit unique electrochemical and electrochromic properties, highlighting potential applications in smart windows, displays, and other electronic devices. The synthesis of these materials showcases the broad utility of this compound in creating functional materials with specific electronic properties (Liou & Chang, 2008).
Eigenschaften
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-5-21-13(4)19-20-17(21)23-10-15-12(3)22-16(18-15)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYRCLAKIBNRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

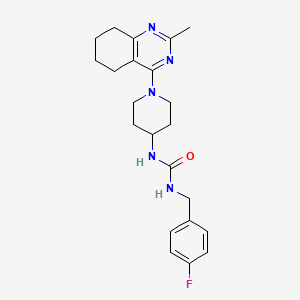

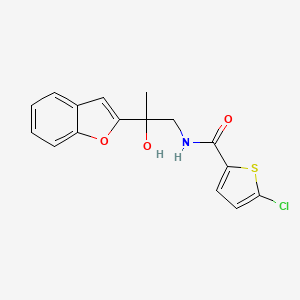
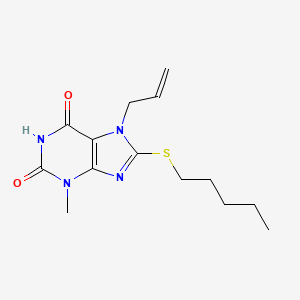

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2784690.png)
![5-Methyl-3-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2784692.png)
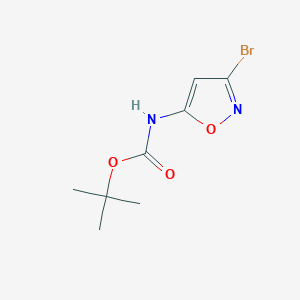
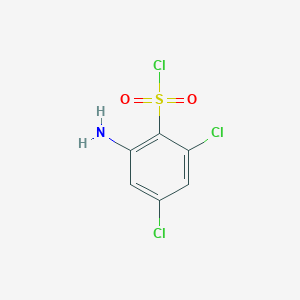
![N-benzyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2784695.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2784696.png)
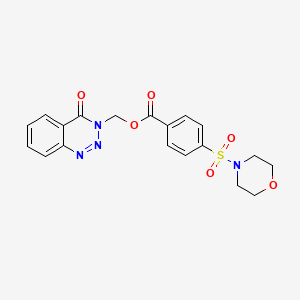
![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)
